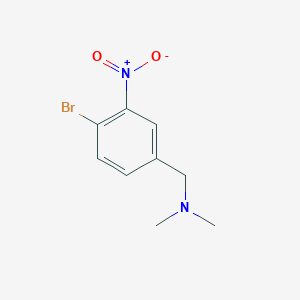

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline

Übersicht

Beschreibung

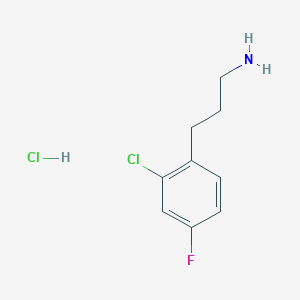

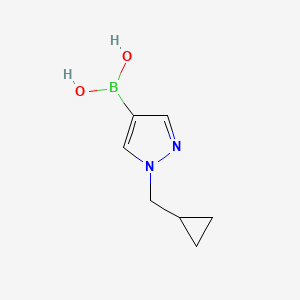

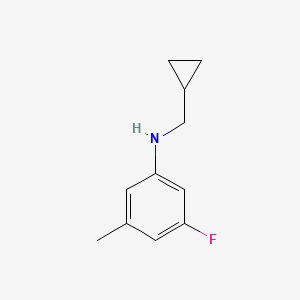

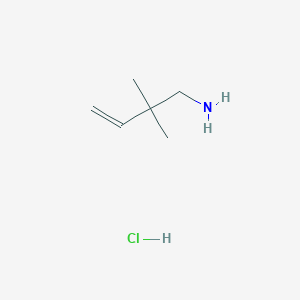

“N-(cyclopropylmethyl)-3-fluoro-5-methylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), a cyclopropylmethyl group (a three-membered ring attached to a methyl group), and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the aniline group, the introduction of the cyclopropylmethyl group, and the addition of the fluorine atom. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aniline group, the cyclopropylmethyl group, and the fluorine atom would contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The aniline group could undergo reactions typical of aromatic amines, the cyclopropylmethyl group could participate in reactions characteristic of cyclopropanes, and the fluorine atom could be involved in various halogen-related reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, reactivity, and other characteristics relevant to its use .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, including those related to N-(cyclopropylmethyl)-3-fluoro-5-methylaniline structures, have been developed for catalyzing the formylation and methylation of amines using CO2 as a C1 building block. These complexes show high activity and stability, facilitating the conversion of N-methylanilines under low CO2 pressure, demonstrating their potential in green chemistry applications (Yang et al., 2015).

Mechanistic Probes in Chemical Reactions

N-cyclopropyl-N-methylaniline, a compound structurally related to N-(cyclopropylmethyl)-3-fluoro-5-methylaniline, has been used as a mechanistic probe in studying the single electron transfer (SET) processes. This research provides insights into the resonance effects and stereoelectronic requirements in cyclopropane ring opening, contributing to our understanding of fundamental reaction mechanisms (Grimm et al., 2020).

Environmental Toxicology

Research on the toxicity of fluoroanilines, such as 2-fluoro-4-methylaniline, to earthworms using metabonomic approaches has identified potential biomarkers of xenobiotic toxicity. This work is crucial for understanding the environmental impact of fluoroanilines and developing strategies to mitigate their effects on soil ecosystems (Bundy et al., 2002).

Nucleophilic Additions and Synthesis

Innovative synthetic methods have been developed utilizing 3-fluoro-2-methylanilines for regioselective nucleophilic additions, leading to the formation of highly substituted 2-cyclopentenones. This work expands the toolkit available for the synthesis of complex organic molecules and has potential applications in pharmaceutical and materials science (Ichikawa et al., 2001).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that chemical compounds can interact with their targets in various ways, such as binding to the active site, causing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The stability of similar compounds, such as cyclopropylmethyl carbocations, has been discussed .

Result of Action

Similar compounds have been known to cause various molecular and cellular effects based on their interaction with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline. These factors can include temperature, pH, presence of other molecules, and the specific cellular environment . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXXQFQBQNCDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)

![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)